Siratiazem
Overview
Description
Siratiazem is a benzothiazepine derivative and an analogue of diltiazem. It is designed to be resistant to N-demethylation, which enhances its stability and efficacy. This compound is primarily known for its ability to inhibit calcium ion entry into cardiac and vascular smooth muscle cells, making it a valuable compound in cardiovascular research and therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of siratiazem involves an eight-step process that includes biocatalytic dynamic reductive kinetic resolution (DYRKR) of aryl α-chloro β-keto esters. This method yields structurally diverse chiral anti-aryl α-chloro β-hydroxy esters with high diastereoselectivity and enantioselectivity. The key intermediate, anti-(2S,3S)-1b, is obtained through LfSDR1-catalyzed reduction .
Industrial Production Methods
Industrial production of this compound leverages the same biocatalytic reduction reaction, coupled with an efficient, green chlorination reaction in flow. This method ensures high yields and environmental sustainability .
Chemical Reactions Analysis
Types of Reactions
Siratiazem undergoes several types of chemical reactions, including:
Reduction: The biocatalytic reduction of aryl α-chloro β-keto esters to chiral anti-aryl α-chloro β-hydroxy esters.
Substitution: Chlorination reactions to introduce chlorine atoms into the molecular structure.
Common Reagents and Conditions
Reduction: Ketoreductase (KRED) enzymes are used under controlled conditions to achieve high diastereoselectivity and enantioselectivity.
Chlorination: Green chlorination reactions are employed to ensure environmental sustainability.
Major Products Formed
The major products formed from these reactions include chiral anti-aryl α-chloro β-hydroxy esters, which serve as key intermediates in the synthesis of this compound .
Scientific Research Applications
Siratiazem has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying calcium channel blockers and their interactions with calcium ions.
Biology: Investigated for its effects on calcium ion-induced contraction in vascular smooth muscle cells.
Medicine: Explored for its potential therapeutic applications in treating cardiovascular diseases such as hypertension and angina.
Industry: Utilized in the development of new cardiovascular drugs and as a reference compound in pharmacological studies
Mechanism of Action
Siratiazem exerts its effects by inhibiting the influx of calcium ions into cardiac and vascular smooth muscle cells during depolarization. This inhibition leads to relaxation of the smooth muscle, resulting in vasodilation and reduced myocardial oxygen consumption. The primary molecular targets are the voltage-dependent calcium channels (VDCCs) in the cell membrane .
Comparison with Similar Compounds
Similar Compounds
Diltiazem: Another benzothiazepine derivative with similar calcium channel blocking properties.
Clentiazem: A related compound with comparable pharmacological effects.
Uniqueness
Siratiazem is unique due to its resistance to N-demethylation, which enhances its stability and efficacy compared to diltiazem and clentiazem. This resistance makes this compound a valuable compound for long-term therapeutic applications .
Properties
IUPAC Name |
[(2S,3S)-2-(4-methoxyphenyl)-5-[2-[methyl(propan-2-yl)amino]ethyl]-4-oxo-2,3-dihydro-1,5-benzothiazepin-3-yl] acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2O4S/c1-16(2)25(4)14-15-26-20-8-6-7-9-21(20)31-23(22(24(26)28)30-17(3)27)18-10-12-19(29-5)13-11-18/h6-13,16,22-23H,14-15H2,1-5H3/t22-,23+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVZILLNNYUUOIY-PKTZIBPZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C)CCN1C2=CC=CC=C2SC(C(C1=O)OC(=O)C)C3=CC=C(C=C3)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N(C)CCN1C2=CC=CC=C2S[C@H]([C@H](C1=O)OC(=O)C)C3=CC=C(C=C3)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
138778-28-6 | |
Record name | Siratiazem [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138778286 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | SIRATIAZEM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CHJ1X6AG9F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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